Product packaging for BRD9500(Cat. No.:CAS No. 1630760-75-6)

BRD9500

Cat. No.: B606360
CAS No.: 1630760-75-6
M. Wt: 291.3264
InChI Key: InChI=1S/C15H18FN3O2/c1-10-8-14(20)17-18-15(10)11-2-3-13(12(16)9-11)19-4-6-21-7-5-19/h2-3,9-10H,4-8H2,1H3,(H,17,20)/t10-/m1/s1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Targeted Therapeutics: Beyond Traditional Enzyme Inhibition

Historically, small-molecule drug discovery has largely centered on identifying compounds that bind to and inhibit the activity of specific enzymes or receptors implicated in disease pathways. This approach, while successful in developing numerous therapies, faces limitations, particularly when targeting proteins lacking well-defined binding pockets or when acquired resistance mechanisms emerge that circumvent active-site inhibition selvita.comnih.gov. The recognition that protein function is intricately linked to protein-protein interactions (PPIs) has spurred the development of strategies to modulate these interactions directly. Targeted protein degradation (TPD), utilizing the cell's own ubiquitin-proteasome system (UPS), represents a significant advance in this regard, offering the potential to eliminate disease-causing proteins entirely rather than merely inhibiting their function selvita.comnih.govresearchgate.netcullgen.com.

Conceptual Framework of Molecular Glues in Drug Discovery

Molecular glues are a class of small molecules that facilitate or stabilize PPIs researchgate.netnih.govbiochempeg.comwikipedia.org. Unlike heterobifunctional degraders such as PROTACs, which typically consist of two ligands connected by a linker to recruit an E3 ligase to a target protein, molecular glues are generally smaller, monofunctional molecules biochempeg.comnih.govdrugdiscoverytrends.com. They function by binding to one protein and altering its surface to create a new interface or enhance an existing one, thereby promoting interaction with a second protein wikipedia.orgnih.gov. This induced proximity can lead to various outcomes, including the formation of stable protein complexes, modulation of protein activity, or, as is the case with molecular glue degraders, the recruitment of an E3 ubiquitin ligase to a target protein for subsequent proteasomal degradation researchgate.netbiochempeg.comnih.govdrugdiscoverytrends.com. The discovery of molecular glues has often been serendipitous, although rational design strategies are increasingly being explored nih.govnih.govcemm.at. Their ability to target proteins previously considered "undruggable" due to the absence of suitable binding pockets makes them a highly promising therapeutic modality selvita.comresearchgate.netbiochempeg.comwikipedia.orgdrugdiscoverytrends.comdelveinsight.com.

Overview of PDE3A/SLFN12-Dependent Cell Killing Mechanisms

Recent research has identified a novel mechanism of cell killing that is dependent on the coexpression of phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) researchgate.netnih.govoup.comaacrjournals.org. PDE3A is a cyclic nucleotide phosphodiesterase, but its role in this context appears to be independent of its enzymatic activity aacrjournals.orgresearchgate.net. SLFN12 is a member of the Schlafen family of proteins, some of which have been implicated in cell growth regulation and immune responses. In cells coexpressing high levels of both proteins, certain small molecules, referred to as "velcrins," can induce the formation of a complex between PDE3A and SLFN12 researchgate.netnih.govoup.com. This complex formation leads to the activation of SLFN12's latent RNase activity, specifically targeting and cleaving tRNALeu(TAA) researchgate.netoup.comaacrjournals.orgresearchgate.net. The cleavage of this specific tRNA results in ribosome pausing at leucine-TTA codons and a subsequent global inhibition of protein synthesis, ultimately triggering apoptosis researchgate.netoup.comaacrjournals.orgresearchgate.net. This PDE3A/SLFN12-dependent cell killing mechanism represents a distinct therapeutic vulnerability in certain cancer cell types that exhibit elevated expression of both proteins researchgate.netnih.govoup.comaacrjournals.orgacs.org.

Properties

CAS No.

1630760-75-6

Molecular Formula

C15H18FN3O2

Molecular Weight

291.3264

IUPAC Name

(R)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

InChI

GJGGSLDXABLZLP-SNVBAGLBSA-N

InChI Key

InChI=1S/C15H18FN3O2/c1-10-8-14(20)17-18-15(10)11-2-3-13(12(16)9-11)19-4-6-21-7-5-19/h2-3,9-10H,4-8H2,1H3,(H,17,20)/t10-/m1/s1

SMILES

O=C1C[C@@H](C)C(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD9500;  BRD-9500;  BRD 9500; 

Origin of Product

United States

Brd9500 As a Molecular Glue Inducer of Pde3a/slfn12 Interaction

Phenotypic Screening Strategies for Novel Cytotoxic Agents

The journey towards this compound began with phenotypic screening, a drug discovery paradigm that focuses on identifying compounds that produce a desired effect in a biological system, without prior knowledge of the specific molecular target. This approach has been instrumental in uncovering first-in-class therapeutics by prioritizing functional outcomes in cellular or organismal models.

Identification of DNMDP as a Prototypical Tool Compound

Through a high-throughput phenotypic screen of a diverse chemical library against various cancer cell lines, the compound 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, known as DNMDP, was identified as a potent and selective cytotoxic agent. This initial screening aimed to discover molecules that exhibited differential killing activity across a panel of genomically characterized cancer cell lines. DNMDP emerged as a promising hit due to its clear cell-selective cytotoxicity, inducing apoptosis in sensitive cell lines.

Correlation of DNMDP Sensitivity with PDE3A Expression in Cancer Cell Lines

Subsequent investigation into the mechanism of action of DNMDP involved a large-scale analysis across 766 cancer cell lines. This comprehensive study revealed a strong correlation between the sensitivity of cancer cell lines to DNMDP and the expression levels of the gene PDE3A, which encodes for the enzyme phosphodiesterase 3A. This finding was a crucial step in deconvoluting the target of DNMDP and provided a biological marker for its activity. Further experiments demonstrated that DNMDP binding to PDE3A induces a novel interaction between PDE3A and Schlafen 12 (SLFN12), leading to cancer cell death.

Analog Design and Optimization of DNMDP Leading to this compound

While DNMDP served as an excellent tool compound for elucidating a novel cancer dependency, it possessed certain structural liabilities that made it unsuitable for further development as a therapeutic candidate. Specifically, the presence of a dialkylanilino group and a nitro group raised concerns about metabolic instability and potential reactivity. Current time information in Boston, MA, US. This necessitated a focused effort on analog design and chemical optimization to improve its drug-like properties.

Strategic Development for Enhanced Cellular Potency and Improved Biological Profiles

A systematic structure-activity relationship (SAR) study was undertaken to design and synthesize analogs of DNMDP. Current time information in Boston, MA, US. The primary goals of this optimization program were to enhance cellular potency, improve pharmacokinetic properties, and reduce potential toxicological liabilities. The evaluation of these new compounds was guided by a phenotypic viability assay, which directly measured their cytotoxic effects on cancer cells. Current time information in Boston, MA, US.

This strategic approach led to the development of a series of analogs with improved characteristics. Modifications to the DNMDP scaffold resulted in compounds with greater potency and enhanced metabolic stability. One of the most promising compounds to emerge from this effort was this compound. Current time information in Boston, MA, US. This optimized analog demonstrated superior activity and was found to be effective in a mouse xenograft model of melanoma, validating the therapeutic potential of this chemical series. Current time information in Boston, MA, US.

Key Compounds in the Development of this compound
CompoundKey FeatureSignificance
DNMDPInitial hit from phenotypic screenPrototypical tool compound, established PDE3A as the target.
This compoundOptimized analog of DNMDPEnhanced potency and improved pharmacokinetic profile, demonstrated in vivo activity. Current time information in Boston, MA, US.

Collaborative Research Initiatives in Compound Development

The discovery and development of this compound was the result of a collaborative effort involving researchers from multiple institutions. The initial identification of DNMDP and the elucidation of its mechanism of action involved a partnership between the Broad Institute of Harvard and MIT, the Dana-Farber Cancer Institute, and Harvard Medical School. The subsequent optimization of DNMDP into this compound also involved an academic-industrial collaboration, with researchers from Bayer AG contributing to the project. This multi-institutional and cross-sector collaboration was instrumental in advancing this novel class of cytotoxic agents from an initial screening hit to a promising preclinical candidate.

Mechanism of Action and Molecular Interactions of Brd9500

Target Identification and Characterization: Phosphodiesterase 3 (PDE3) Isoforms

BRD9500 is a potent, orally active inhibitor of phosphodiesterase 3 (PDE3), a family of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE3 family consists of two main isoforms, PDE3A and PDE3B, which are encoded by separate genes and exhibit distinct tissue distribution and physiological roles.

PDE3A is predominantly found in the heart, platelets, and vascular smooth muscle, where it plays a crucial role in regulating cardiovascular function and platelet aggregation. In contrast, PDE3B is primarily expressed in adipose tissue, liver, and pancreatic β-cells, and is involved in the regulation of glucose and lipid metabolism.

Inhibition of PDE3A and PDE3B by this compound

This compound demonstrates potent inhibitory activity against both PDE3A and PDE3B. As an analog of the compound DNMDP, it exhibits significant biochemical inhibition of these isoforms. Research has quantified this inhibitory action, revealing specific IC50 values for each isoform.

CompoundTarget IsoformIC50 (nM)
This compoundPDE3A10
This compoundPDE3B27

This table presents the half-maximal inhibitory concentration (IC50) values of this compound for the PDE3A and PDE3B isoforms, indicating its potent inhibitory activity.

Molecular Glue Activity: Induction of Protein-Protein Interaction

This compound functions as a "molecular glue," a type of small molecule that induces or stabilizes interactions between two proteins that would not normally associate. This activity is central to its unique mechanism of action.

Formation of PDE3A-Schlafen Family Member 12 (SLFN12) Complex

This compound induces the formation of a stable ternary complex between PDE3A and Schlafen family member 12 (SLFN12). This interaction is highly specific and is a prerequisite for the cytotoxic effects of the compound. The formation of this complex has been demonstrated in cellular assays, where treatment with this compound leads to the co-immunoprecipitation of PDE3A and SLFN12. This induced protein-protein interaction is a gain-of-function effect that is not observed with conventional PDE3 inhibitors. The complex formed is a heterotetramer, consisting of two molecules of PDE3A and two molecules of SLFN12, stabilized by the presence of the molecular glue compound.

Conformational Changes and Adhesive Surface Induction

The formation of the PDE3A-SLFN12 complex is driven by specific conformational changes induced by the binding of this compound to PDE3A. this compound binds to a shallow pocket within the catalytic domain of PDE3A. This binding event creates a novel adhesive surface on PDE3A.

This newly formed interface on PDE3A then recruits SLFN12. Specifically, a short alpha-helix in the C-terminal region of SLFN12 (residues E552-I558) docks into this induced binding pocket on PDE3A. The interaction is primarily mediated by hydrophobic interactions between the two proteins, effectively "gluing" them together. This induced proximity and stabilization of the PDE3A-SLFN12 complex is the pivotal molecular event that triggers the downstream cytotoxic cascade.

Downstream Molecular Consequences of PDE3A-SLFN12 Complex Formation

The this compound-induced formation of the PDE3A-SLFN12 complex initiates a series of molecular events that ultimately lead to cancer cell death. A key consequence of this complex formation is the activation of the latent endoribonuclease (RNase) activity of SLFN12.

Upon binding to PDE3A within the complex, SLFN12's RNase function is stimulated. This activated SLFN12 then targets and cleaves specific transfer RNAs (tRNAs), particularly tRNA-Leu. The degradation of tRNA-Leu leads to a depletion of this crucial component of the protein synthesis machinery.

Cleavage of Specific tRNA Substrates (e.g., tRNA-Leu-TAA)

Once activated, the PDE3A-SLFN12 complex exhibits a highly specific endonuclease activity, targeting a particular transfer RNA (tRNA). The physiological substrate for the activated SLFN12 RNase is tRNALeu(TAA), the transfer RNA responsible for carrying the amino acid leucine (B10760876) to ribosomes for codons reading UUA.

In vitro and cellular experiments have shown that SLFN12 selectively digests tRNALeu(TAA). Upon treatment with velcrin compounds, including analogs like this compound, sensitive cells show a significant, 2- to 5-fold decrease in the levels of tRNALeu(TAA) isodecoders, while other tRNA species remain unaffected. This specific degradation of tRNALeu(TAA) is observed only in cell lines that are sensitive to the compound's cytotoxic effects. The specificity for this particular tRNA is determined by distinct sequences located in its variable loop and acceptor stem, which are recognized by the SLFN12 enzyme.

Effect of this compound-like Compounds on tRNA Levels
tRNA SubstrateEffect of Activated SLFN12Observed Change in Sensitive CellsReference
tRNA-Leu-TAASelective cleavage and degradation2- to 5-fold decrease
Other tRNAsNo significant cleavageNot differentially expressed

Global Inhibition of Translation

The selective destruction of tRNALeu(TAA) creates a critical bottleneck in the process of protein synthesis. The depletion of this specific tRNA leads to a deficiency in the cellular machinery required to translate the leucine UUA codon. Consequently, when ribosomes encounter a UUA codon on a messenger RNA (mRNA) transcript, they pause or stall due to the lack of available tRNALeu(TAA) to deliver the corresponding amino acid.

This ribosome pausing at specific codons triggers a cascade of downstream cellular stress responses. More broadly, the inability to efficiently translate mRNAs containing UUA codons leads to a global inhibition of protein synthesis. This widespread disruption of translation is a key step leading to the initiation of apoptosis, or programmed cell death, in cancer cells that express high levels of both PDE3A and SLFN12. The entire process, from the initial molecular glue-induced complex formation to the ultimate global shutdown of translation, defines a novel mechanism for inducing cancer cell death.

Table of Mentioned Compounds

Compound Name
This compound

Cellular and Biochemical Responses to Brd9500

Induction of Cancer Cell Death Pathways

BRD9500's impact on cancer cells is largely mediated through the induction of cell death pathways. medchemexpress.cnmedchemexpress.comnih.govbroadinstitute.orgtheprismlab.org This is a critical aspect of its potential therapeutic application, as dysregulation of cell death pathways is a hallmark of cancer. frontiersin.orgnih.gov

Apoptosis Induction in Sensitive Cell Lines

Apoptosis, a form of programmed cell death, is a key mechanism by which this compound eliminates sensitive cancer cells. medchemexpress.cnmedchemexpress.comnih.gov DNMDP, the analog of this compound, has been shown to promote apoptosis in HeLa cells through its binding with PDE3A. researchgate.net The induction of apoptosis by anticancer drugs can involve both caspase-dependent and caspase-independent pathways, occurring via intrinsic and extrinsic routes. mdpi.com The stabilization of SLFN12 induced by compounds like this compound is thought to lead to a decrease in the translation of antiapoptotic proteins, thereby promoting cell death. nih.gov

Cell Viability Modulation in Diverse Cancer Models

This compound modulates cell viability across a range of cancer models. medchemexpress.comnih.govbroadinstitute.orgtheprismlab.org Its activity is particularly noted in models expressing elevated levels of PDE3A and SLFN12, which serve as predictive biomarkers for sensitivity. medchemexpress.comresearchgate.net The compound has demonstrated activity in in vivo xenograft models, specifically in an SK-MEL-3 melanoma model. medchemexpress.comnih.govresearchgate.net Studies using platforms like PRISM, which allows for high-throughput viability screening across hundreds of cancer cell lines, have been instrumental in profiling the sensitivity of diverse cancer models to compounds like this compound. theprismlab.orgcancer.govnih.gov

Cell Line Sensitivity Profiling

Profiling the sensitivity of various cancer cell lines to this compound provides crucial insights into its potential applications and the characteristics of responsive tumors. theprismlab.org This profiling often involves assessing cell viability and the induction of cell death. theprismlab.orgcancer.gov

Response in HeLa Cells

HeLa cells, a human cervical cancer cell line, have been used to study the effects of this compound and its analogs. medchemexpress.combroadinstitute.orgtheprismlab.orgfrontiersin.orgcancerrxgene.org this compound induces PDE3A/SLFN12 binding in HeLa cells. medchemexpress.comnih.gov The (R)-enantiomer of DNMDP, an analog, demonstrated significantly lower EC50 values in HeLa cells compared to the (S)-enantiomer, highlighting stereospecific activity. medchemexpress.com The cellular activity in HeLa cells generally mirrored the biochemical results regarding PDE3 inhibition. nih.gov

Data on HeLa cell viability in response to this compound indicates an EC50 of 1.6 nM. medchemexpress.cn

Cell LineEC50 (nM)
HeLa1.6

Response in SK-MEL-3 Cells

The SK-MEL-3 melanoma cell line has shown particular sensitivity to this compound. medchemexpress.cnmedchemexpress.comnih.govresearchgate.netbroadinstitute.orgtheprismlab.orgnih.govcancer.govcancerrxgene.orgmedchemexpress.comnih.govfluoroprobe.com this compound exhibits potent activity against SK-MEL-3 cells, with an EC50 of 1 nM for cell line viability. medchemexpress.cn The compound has also demonstrated activity in SK-MEL-3 xenograft models in mice. medchemexpress.comnih.govresearchgate.net The sensitivity of SK-MEL-3 cells to this compound was found to be similar to that observed in HeLa cells in viability assays. nih.gov

Data on SK-MEL-3 cell viability in response to this compound indicates an EC50 of 1 nM. medchemexpress.cn

Cell LineEC50 (nM)
SK-MEL-31

Response in NCI-H1734 Cells

The NCI-H1734 cell line, a p53 mutant lung cancer cell line, was identified as being killed by DNMDP, the analog of this compound, in differential viability screens. nih.gov This indicates a sensitivity to this class of compounds. nih.gov NCI-H1734 is a non-small cell lung cancer cell line exhibiting epithelial morphology. atcc.org

Response in Gastrointestinal Stromal Tumor (GIST) Cell Lines

Research has indicated that PDE3 acts as a potential therapeutic target in GIST cell lines and xenograft models. nih.gov PDE3A and PDE3B are highly expressed in gastrointestinal stromal tumors compared to many other cancer types, suggesting a potential vulnerability that can be exploited for targeted therapy. nih.gov

Studies investigating the effects of DNMDP, the structural analog of this compound, have shown cytotoxicity in GIST cell lines. For instance, GIST882 cells, which express both PDE3A and SLFN12, demonstrated a significant decrease in viability (by 90%) when treated with DNMDP. idrblab.net This finding supports the relevance of the PDE3A-SLFN12 interaction in mediating cell death in GIST contexts. While specific detailed data tables for this compound's response across a wide panel of GIST cell lines were not extensively detailed in the search results, the observed sensitivity of GIST882 cells to DNMDP, coupled with the high expression of PDE3A and SLFN12 in GISTs, supports the potential therapeutic application of this compound and similar PDE3A-SLFN12 modulators in this cancer type. nih.govidrblab.netarabjchem.org Furthermore, a related PDE3A-SLFN12 molecular glue, OPB-171775, has shown significant efficacy against GISTs, including those resistant to tyrosine kinase inhibitors, by inducing the formation of the PDE3A-SLFN12 complex. arabjchem.org

Biomarker Identification for this compound Sensitivity

Sensitivity to this compound and its analogs, such as DNMDP, is strongly correlated with the expression levels of both PDE3A and SLFN12. nih.govchem960.compharmakb.com This co-expression pattern serves as a predictive biomarker for identifying cancer cells and potentially tumors that are likely to respond to treatment with this compound. chem960.comnih.govpharmakb.com

Initial screenings across a large number of cancer cell lines identified that sensitivity to DNMDP correlated significantly with elevated expression of PDE3A. nih.govpharmakb.com Further investigation revealed that the cytotoxic effect was dependent on the presence of SLFN12 as well. chem960.compharmakb.com Cells expressing high levels of both PDE3A and SLFN12 are considerably more sensitive to the cytotoxic effects induced by these compounds. nih.govchem960.compharmakb.com

Role of Co-Expression of PDE3A and SLFN12

The co-expression of PDE3A and SLFN12 is a critical determinant of sensitivity to this compound because the compound's mechanism of action relies on inducing the physical interaction between these two proteins. nih.govnih.govchem960.com this compound facilitates the binding of PDE3A to SLFN12, leading to the activation of SLFN12's RNase activity and subsequent downstream effects culminating in cell death. nih.govnih.govchem960.comblogspot.com

Experimental evidence supports this. Depletion of SLFN12 in sensitive cell lines has been shown to decrease sensitivity to DNMDP, highlighting the essential role of SLFN12 in mediating the cytotoxic response. chem960.comblogspot.com Similarly, mutations in SLFN12 can also reduce sensitivity, even in the presence of high PDE3A expression, further underscoring the requirement for a functional SLFN12 protein capable of interacting with PDE3A upon this compound binding. citeab.com

Preclinical Efficacy and Disease Model Investigations

In Vivo Antitumor Activity in Xenograft Models

In vivo studies using xenograft models have been instrumental in validating the therapeutic potential of this compound class. These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, provide a platform to assess antitumor efficacy in a living organism.

While specific data on BRD9500 in the SK-MEL-3 melanoma xenograft model is not detailed in the available literature, the broader class of PDE3A-SLFN12 complex inducers has shown significant promise in melanoma models. The precursor to this compound, DNMDP, was found to be active in several tumor models in vivo. Furthermore, the optimized analog, BAY 2666605, has demonstrated consistent tumor regression in biomarker-positive melanoma patient-derived xenograft (PDX) models. Cancer cells with high expression of both PDE3A and SLFN12 are particularly sensitive, and this co-expression is frequently observed in the melanoma lineage.

Summary of Antitumor Activity in Melanoma Xenograft Models
CompoundMelanoma Model TypeObserved EfficacyReference
DNMDP (precursor to this compound)Tumor Models (unspecified)Active
BAY 2666605 (related compound)Patient-Derived Xenograft (PDX)Tumor Regression

The excellent brain penetration of compounds in this class makes glioblastoma a promising indication. Preclinical studies with the related compound BAY 2666605 have shown antitumor efficacy in glioblastoma xenograft models. In orthotopic glioblastoma models, which involve implanting tumor cells into the brain, treatment with BAY 2666605 has been shown to have a significant impact on survival. One study reported that BAY 2666605 elicited full tumor regression in an orthotopic xenograft model of GB1 cells. The sensitivity of glioblastoma models to these compounds is also linked to the co-expression of PDE3A and SLFN12.

Efficacy in Glioblastoma Xenograft Models
CompoundGlioblastoma Model TypeKey FindingReference
BAY 2666605Xenograft ModelsDemonstrated Antitumor Efficacy
BAY 2666605Orthotopic Xenograft ModelsSignificant Impact on Survival
BAY 2666605Orthotopic Xenograft Model (GB1 cells)Full Tumor Regression

Based on target expression data, other tumor types such as sarcomas and ovarian cancer have been identified as potentially responsive due to the co-expression of PDE3A and SLFN12. In vivo studies with the related compound BAY 2666605 have confirmed this potential, showing inhibition of tumor growth in patient-derived xenograft models of both sarcoma and ovarian cancer. This suggests that the therapeutic utility of this class of molecular glues may extend beyond melanoma and glioblastoma.

Comparative Preclinical Studies with Related Compounds (e.g., DNMDP, BAY 2666605)

The development of this class of compounds has been an iterative process of optimization. The initial discovery of DNMDP through a phenotypic screen of genomically annotated cancer cell lines established the principle that inducing the PDE3A-SLFN12 complex is a viable anticancer strategy.

This compound was subsequently developed as an improved analog of DNMDP, demonstrating potency in cells and activity across several in vivo tumor models. Further refinement of the chemical scaffold, aimed at increasing metabolic stability and fine-tuning the activity profile, led to the discovery of BAY 2666605. This compound was optimized for clinical testing while maintaining the potent induction of the PDE3A-SLFN12 complex and the resulting cytotoxic effects in cancer cells. Preclinically, BAY 2666605 has shown nanomolar antiproliferative activity.

Evolution of PDE3A-SLFN12 Molecular Glues
CompoundKey CharacteristicReference
DNMDPPrototypical tool compound discovered in a phenotypic screen.
This compoundImproved compound over DNMDP with in vivo activity in tumor models.
BAY 2666605Optimized analog of this compound for clinical testing with maintained cellular activity.

Medicinal Chemistry and Structure Activity Relationships of Brd9500 Analogs

Structure-Activity Relationship (SAR) Studies of DNMDP and BRD9500

Structure-Activity Relationship (SAR) studies of DNMDP and its analogs, including this compound, have been crucial in identifying the key structural features responsible for their cellular potency and molecular glue activity. nih.govpatsnap.comcobiss.netnih.govlabsolu.caresearchgate.netchem960.com These studies have primarily utilized phenotypic viability assays to evaluate the effect of structural modifications on cancer cell killing. researchgate.netnih.gov

Impact of Structural Modifications on Cellular Potency

SAR studies have revealed that specific modifications to the core structure of DNMDP and this compound significantly impact their cellular potency. For DNMDP, the presence of a nitro group and the (R)-configuration are critical for potency. Analogs of DNMDP were evaluated using phenotypic viability assays to identify compounds with suitable pharmacokinetic properties and improved cellular activity. researchgate.netnih.gov this compound, an analog of DNMDP, was found to retain PDE3A affinity while exhibiting improved pharmacokinetic properties, leading to in vivo efficacy.

Modifications to the diethylamino group of (R)-des-nitro DNMDP (compound 7) have been explored. Replacing the diethylamino group with a morpholine (B109124) ring (compound 9) was found to be tolerated. nih.gov The addition of a fluorine atom adjacent to the morpholine nitrogen (compound 30), as seen in linezolid, improved activity in the racemic and (R)-examples, while the (S)-enantiomer remained inactive. nih.gov Substitution of fluorine with chlorine also maintained activity (compound 10). nih.gov However, replacing the diethylamino group with other heterocycles on (R)-des-nitro DNMDP led to both active and inactive compounds. nih.gov

Halogenation of the phenyl ring (from compound 9 to (R)-compound 30) resulted in a 10-fold increase in PDE3A/B biochemical inhibition. nih.gov The cellular SAR generally aligns with reported SAR for PDE3 inhibition, with the (R)-enantiomers typically being more potent. nih.gov However, some DNMDP analogs that were potent PDE3 inhibitors showed no cellular activity, highlighting that PDE3 inhibition alone is not sufficient for the cell killing effect. nih.govnih.govmit.edu The increased cellular potency relative to biochemical activity observed for active compounds is consistent with a neomorphic modulation mechanism involving complex formation with SLFN12. nih.gov

Significance of Stereochemistry for Activity

The stereochemistry of DNMDP and its analogs, including this compound, is of significant importance for their biological activity. patsnap.comnih.gov The (R)-enantiomer of DNMDP has been shown to be substantially more active than the (S)-enantiomer, exhibiting 200-500 times greater activity depending on the cell line tested. nih.gov This stereochemical dependence has been observed in several analogs, where the (R)-enantiomer consistently demonstrated higher activity compared to the (S)-enantiomer or the racemate. nih.gov The (R)-configuration is considered critical for the potency of these compounds.

Table 1: Impact of Stereochemistry on DNMDP Activity

CompoundStereochemistryRelative Cellular Activity ((R) vs (S))Reference
DNMDP(R)200-500 times more active nih.gov
DNMDP(S)Significantly less active nih.gov
Compound 7(R)More active nih.gov
Compound 9(R)More active nih.gov
Compound 29(R)More active nih.gov
Compound 30(R)More active nih.gov

Optimization Strategies for Enhanced Drug-Like Properties

Following the identification of DNMDP and this compound, significant efforts have been directed towards optimizing these compounds to enhance their drug-like properties while maintaining or improving their cellular activity. nih.govresearchgate.netnih.govnih.govlabsolu.ca These optimization strategies have focused on addressing structural liabilities and improving pharmacokinetic profiles. nih.gov

Improving Metabolic Stability

A key challenge in the development of DNMDP and its early analogs was metabolic instability, particularly associated with the dialkylanilino group and a potentially reactive nitro group in DNMDP. nih.gov Optimization efforts have aimed at improving the metabolic stability of these compounds. researchgate.netnih.govnih.govlabsolu.ca

Strategies employed to improve microsomal stability have included the removal of the nitro group and replacement of the diethylamino group with a morpholine ring, as seen in compound 9. nih.gov Halogenated analogs (e.g., compound 13) and certain heterocyclic analogs (e.g., compound 20) also demonstrated improved stability to microsomes, while other carbon-substituted analogs were found to be unstable. nih.gov These modifications contributed to the development of compounds with more favorable pharmacokinetic properties. nih.gov

Table 2: Impact of Modifications on Microsomal Stability

CompoundModificationMicrosomal StabilityReference
DNMDPParent compoundProne to instability nih.gov
Compound 7(R)-des-nitro DNMDP- nih.gov
Compound 9Nitro group removal, Diethylamino replaced by morpholineImproved nih.gov
Compound 13Halogenated analogStable nih.gov
Compound 20Heterocyclic analogStable nih.gov
Compounds 16, 18Carbon substituted analogsUnstable nih.gov

Future Research Directions and Translational Perspectives

Elucidating Remaining Unanswered Questions Regarding Mechanism of Action

While the core mechanism by which velcrins like BRD9500 induce the PDE3A-SLFN12 interaction and subsequent cell death has been established, several questions remain that warrant further investigation. A critical area is understanding precisely how the PDE3A-SLFN12 interaction triggers apoptosis or tomoptosis. patsnap.comresearchgate.net Although it is known that the complex activates SLFN12 RNase activity, leading to tRNA degradation and global translation inhibition, the detailed downstream signaling pathways that culminate in cell death require further elucidation. patsnap.comresearchgate.net

Another important question pertains to the potential for biomarkers beyond PDE3A and SLFN12 expression for patient stratification. While high expression of both PDE3A and SLFN12 correlates with sensitivity to velcrin compounds, identifying additional biomarkers could refine patient selection and predict therapeutic response more accurately. researchgate.netmdpi.com Further research into the nuances of the ternary complex formation, including the precise conformational changes induced by this compound and its analogs, could also provide deeper mechanistic insights. patsnap.com

Exploring Broader Therapeutic Applications Beyond Current Cancer Models

This compound and other velcrins have demonstrated significant activity in cancer models, particularly in cell lines and xenografts expressing PDE3A and SLFN12, such as melanoma. patsnap.combroadinstitute.orgresearchgate.netmedchemexpress.com An optimized version of a velcrin molecule, BAY 2666605, has entered clinical trials for advanced melanoma and other solid tumors expressing both proteins, underscoring the translational potential in oncology. broadinstitute.orgpatsnap.com

However, the potential therapeutic applications of molecular glues like this compound may extend beyond the current cancer models. While the primary focus has been on cancers expressing the PDE3A-SLFN12 pair, the broader concept of inducing targeted protein degradation or novel protein-protein interactions holds promise for other diseases. patsnap.comwuxibiology.com Although specific non-cancer applications for this compound are not extensively detailed in the provided search results, the field of molecular glues is being explored for immune disorders, neurodegenerative conditions, and rare diseases. patsnap.com Future research could investigate whether modulating the PDE3A-SLFN12 interaction, or identifying other protein pairs amenable to modulation by velcrin-like compounds, could offer therapeutic benefits in these or other disease areas. The success of other targeted protein degradation strategies, such as CAR T therapy which is being explored beyond oncology, highlights the potential for expanding the scope of such modalities. nih.gov

Strategies for Overcoming Challenges in Molecular Glue Development

The development of molecular glues, including compounds like this compound, faces inherent challenges. One primary challenge is the complexity of designing compounds that can effectively induce or stabilize specific ternary complexes. patsnap.com Unlike traditional inhibitors, molecular glues require cooperative binding, which is often non-additive and highly dependent on the structural complementarity between two proteins and the small molecule. patsnap.com This complexity makes rational design difficult and necessitates the integration of advanced structural biology and computational modeling. patsnap.com

Another hurdle has been the serendipitous nature of many past molecular glue discoveries. patsnap.comsygnaturediscovery.com Identifying compounds that promote specific protein-protein interactions can have a low hit rate in early discovery phases, complicating structure-activity relationship analysis. wuxibiology.com Furthermore, molecular glue hits can be highly sensitive to chemical modifications. wuxibiology.com

Strategies to overcome these challenges include the increased use of high-throughput screening (HTS) and chemogenomic screening to identify novel molecular glue scaffolds. wuxibiology.comsygnaturediscovery.comnih.gov Integrating computational approaches, including AI and machine learning, with molecular biology techniques is also seen as a way to systematically identify induced degradation events for various protein pairs. drugdiscoverytrends.com Techniques like Affinity Selection Mass Spectrometry (ASMS) and the use of DNA Encoded Libraries (DEL) are also being employed in molecular glue discovery platforms. wuxibiology.com Improving the selectivity of molecular glues and optimizing their pharmacokinetic properties remain crucial areas for future development to translate these compounds into effective therapeutics. patsnap.compatsnap.com

Q & A

Q. What is the primary mechanism of action of BRD9500 in cancer cells, and how is it experimentally validated?

this compound selectively inhibits PDE3A and PDE3B, stabilizing their interaction with SLFN12 to induce apoptosis in cancer cells. Key validation methods include:

  • Co-immunoprecipitation assays in HeLa cells to confirm PDE3A-SLFN12 complex stabilization .
  • Viability assays (e.g., EC50 = 1 nM in SK-MEL-3 melanoma cells) to quantify potency .
  • Western blotting to assess downstream signaling changes .

Q. What standardized in vitro models are used to evaluate this compound’s efficacy?

  • Cell lines : SK-MEL-3 (melanoma) and HeLa (cervical cancer), chosen for SLFN12 dependency .
  • Dosage : 10 μM in HeLa cells for 8 hours to observe PDE3A-SLFN12 stabilization .
  • Controls : Include untreated cells and PDE3-negative cell lines to isolate target-specific effects .

Q. How is this compound administered in preclinical in vivo studies, and what parameters are monitored?

  • Dosing : Oral administration at 10, 20, and 50 mg/kg in NMRI nude mice with SK-MEL-3 xenografts .
  • Endpoints : Tumor volume reduction, plasma pharmacokinetics (e.g., sustained levels post-IV and oral dosing), and toxicity (e.g., no severe weight loss at 50 mg/kg) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported EC50/IC50 values for this compound across studies?

  • Assay conditions : Compare cell culture media, incubation times, and SLFN12 expression levels. For example, EC50 varies between SK-MEL-3 (1 nM) and HeLa (1.6 nM) due to intrinsic cellular differences .
  • Metric clarity : Distinguish between IC50 (enzyme inhibition) and EC50 (cell viability) to avoid misinterpretation .
  • Replication : Validate findings across multiple labs using standardized protocols .

Q. What methodological strategies address this compound’s formulation challenges in vivo?

  • Solubility optimization : Use DMSO stock solutions (50 mg/mL) diluted in biocompatible carriers (e.g., PEG-300) for oral dosing .
  • Bioavailability checks : Monitor plasma levels via LC-MS to ensure therapeutic thresholds are achieved .
  • Dose escalation : Start at 10 mg/kg and incrementally increase to 50 mg/kg while tracking toxicity .

Q. How should contradictory data between in vitro potency and in vivo efficacy be analyzed?

  • Tumor microenvironment factors : Assess hypoxia, stromal interactions, and drug penetration barriers in xenografts .
  • Metabolic stability : Perform liver microsome assays to identify rapid clearance mechanisms .
  • Combination therapies : Test this compound with CYP450 inhibitors or chemosensitizers to enhance efficacy .

Q. What frameworks guide the design of rigorous studies on this compound’s off-target effects?

  • Proteomic profiling : Use mass spectrometry to identify non-PDE3 targets .
  • Kinase panels : Screen against 400+ kinases to rule out unintended signaling modulation .
  • CRISPR validation : Knock out PDE3A/B in resistant cell lines to confirm on-target activity .

Data Analysis & Reporting

Q. How can researchers mitigate variability in this compound’s antitumor response across animal cohorts?

  • Stratification : Group mice by tumor size/volume before treatment .
  • Statistical power : Use ≥8 animals per group to account for biological heterogeneity .
  • Blinded analysis : Assign tumor measurements to independent reviewers to reduce bias .

Q. What steps ensure robust validation of this compound’s target engagement in complex models?

  • Pharmacodynamic markers : Measure PDE3A-SLFN12 complex levels via ELISA in tumor lysates .
  • Imaging : Use PET tracers or fluorescent probes to visualize drug distribution in vivo .
  • Negative controls : Include PDE3-knockout xenografts to confirm mechanism-specific effects .

Translational & Ethical Considerations

Q. How can this compound’s preclinical findings be translated into clinically relevant dosing regimens?

  • Allometric scaling : Convert mouse doses (50 mg/kg) to human equivalents using body surface area normalization .
  • Phase 0 trials : Conduct microdosing studies with radiolabeled this compound to assess human pharmacokinetics .
  • Biomarker integration : Corrogate SLFN12 expression in patient biopsies with trial eligibility .

Q. What ethical frameworks apply when designing this compound studies involving animal or human-derived cells?

  • IACUC/IRB approval : Ensure compliance with 3R principles (Replacement, Reduction, Refinement) for animal welfare .
  • Informed consent : Required for using patient-derived xenografts or primary cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRD9500
Reactant of Route 2
Reactant of Route 2
BRD9500

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.